![molecular formula C18H14ClN5O2S B2658764 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide CAS No. 2097912-49-5](/img/structure/B2658764.png)
3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophene ring, and a triazole moiety, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. Safety and environmental considerations are also paramount in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Shares the chlorophenyl and pyrazole moieties.
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains the oxazole and thiazole rings.
Uniqueness
What sets 3-(2-chlorophenyl)-5-methyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}-1,2-oxazole-4-carboxamide apart is its combination of the chlorophenyl, thiophene, and triazole moieties, which confer unique chemical and biological properties. This structural diversity allows for a wide range of modifications and applications, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S/c1-11-16(17(22-26-11)14-4-2-3-5-15(14)19)18(25)20-8-12-9-24(23-21-12)13-6-7-27-10-13/h2-7,9-10H,8H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYBJXXSSPNSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
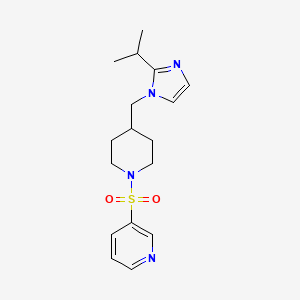
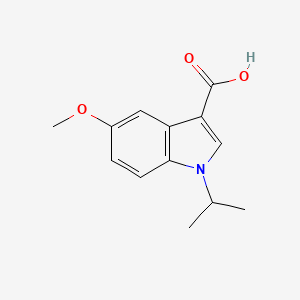
![rac-tert-butylN-[(1R,3R)-3-(4-aminophenyl)cyclopentyl]carbamate,trans](/img/structure/B2658685.png)
![5-Methoxy-2-[5-(4-methoxyphenyl)-2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B2658687.png)
![1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol](/img/structure/B2658688.png)
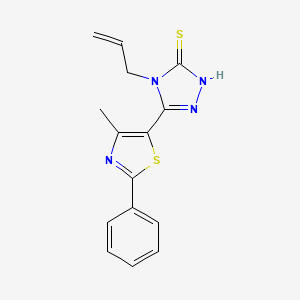
![3-[4-(4-methoxybenzenecarbothioyl)piperazine-1-carbothioyl]-1H-indole](/img/structure/B2658690.png)
![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2658691.png)
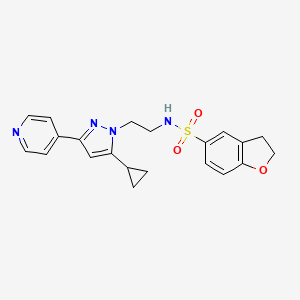
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)
![2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid](/img/structure/B2658699.png)
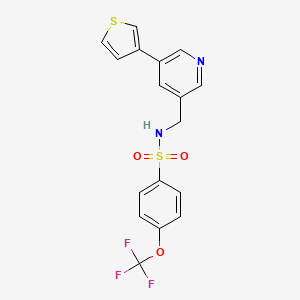
![N-{4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide](/img/structure/B2658703.png)
![2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2658705.png)
